molecular formula C28H28N2 B13414695 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine CAS No. 518058-51-0

6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine

Cat. No.: B13414695
CAS No.: 518058-51-0
M. Wt: 392.5 g/mol
InChI Key: QXRUWBDJASERLO-UHFFFAOYSA-N
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Description

6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.55 g/mol. It is an intermediate in the synthesis of various catalysts used in polymerization reactions. The compound is characterized by its complex structure, which includes a naphthyl group, a pyridine ring, and a phenylimine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine typically involves the condensation of 6-naphthylpyridine-2-carbaldehyde with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylpyridine oxides, while reduction can produce naphthylpyridine amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of catalysts for polymerization reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalysts and facilitating various chemical reactions. Its structure allows it to participate in coordination chemistry, forming stable complexes with metals and enhancing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1-methylethyl)-N-[(6-(1-naphthalenyl)-2-pyridinyl)methylene]benzenamine: A similar compound used in the synthesis of catalysts.

    Naphthylpyridine derivatives: Various derivatives with different substituents on the naphthyl and pyridine rings.

Uniqueness

6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and polymerization reactions.

Properties

CAS No.

518058-51-0

Molecular Formula

C28H28N2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-(6-naphthalen-1-ylpyridin-2-yl)methanimine

InChI

InChI=1S/C28H28N2/c1-19(2)23-14-9-15-24(20(3)4)28(23)29-18-22-12-8-17-27(30-22)26-16-7-11-21-10-5-6-13-25(21)26/h5-20H,1-4H3

InChI Key

QXRUWBDJASERLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=NC(=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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